molecular formula C9H12N2O2 B1307628 2-amino-3-(5-methylpyridin-2-yl)propanoic Acid CAS No. 603940-97-2

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid

Cat. No.: B1307628
CAS No.: 603940-97-2
M. Wt: 180.2 g/mol
InChI Key: KGYQCBBDLIEYEA-UHFFFAOYSA-N
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Description

2-Amino-3-(5-methylpyridin-2-yl)propanoic acid is a synthetic amino acid derivative featuring a pyridine ring substituted with a methyl group at the 5-position. Its structure comprises an α-amino acid backbone (NH2-CH-COOH) with a 5-methylpyridin-2-yl group at the β-carbon (C3).

Properties

IUPAC Name

2-amino-3-(5-methylpyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYQCBBDLIEYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400881
Record name 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603940-97-2
Record name 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its role as a potential therapeutic agent. Studies suggest that it may interact with specific neurotransmitter receptors, which could be beneficial in treating neurological disorders. For instance, its interactions with glutamate receptors have been explored, indicating a possible role in modulating synaptic transmission and neuroprotection .

Case Study: Neurological Disorders
In a study examining the effects of various amino acid derivatives on neurological function, 2-amino-3-(5-methylpyridin-2-yl)propanoic acid demonstrated promising results as a modulator of excitatory neurotransmission. The compound was found to enhance synaptic plasticity in animal models, suggesting its potential use in conditions like Alzheimer's disease and other cognitive impairments .

Interactions with Biological Macromolecules
Research has shown that this compound can interact with proteins and nucleic acids, influencing cellular signaling pathways. Its binding affinity to various receptors has been characterized, revealing insights into its mechanism of action at the molecular level .

Case Study: Binding Affinity Studies
A series of binding assays were conducted to evaluate the affinity of this compound for different receptor sites. Results indicated that it binds selectively to certain glutamate receptors, which are crucial for learning and memory processes. This selectivity underscores its potential as a lead compound for drug development aimed at cognitive enhancement .

Industrial Applications

Development of Agrochemicals
In addition to its pharmaceutical applications, this compound is being explored for use in agrochemical formulations. Its ability to act as a growth regulator or herbicide could provide innovative solutions for crop management and agricultural productivity .

Mechanism of Action

The mechanism of action of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to produce bioactive metabolites .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Heterocyclic Group Substituents Biological Activity/Application Key Differences
2-Amino-3-(5-methylpyridin-2-yl)propanoic Acid (Target) Pyridine 5-methyl Underexplored; potential protease inhibition Reference compound with methyl-pyridine moiety.
2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (LY293558) Isoxazole 5-methyl, 3-hydroxy AMPA receptor antagonist (neuropharmacology) Isoxazole is more electron-deficient; hydroxy group enhances hydrogen bonding .
2-Amino-3-(thiophen-2-yl)propanoic Acid Thiophene None Biocatalytic substrate (ammonia elimination) Thiophene’s sulfur atom increases lipophilicity vs. pyridine’s nitrogen .
L-Tryptophan Indole None (natural amino acid) Protein synthesis; neurotransmitter precursor Bicyclic indole vs. monocyclic pyridine; indole’s NH enables π-stacking .
L-Histidine Imidazole None (natural amino acid) Enzyme active sites; pH buffering Imidazole’s dual nitrogen atoms allow tautomerism; higher basicity .
2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid Thiazole 4-methyl, arylthiazole Antimycobacterial activity Thiazole’s sulfur and nitrogen enhance aromatic interactions .
BMAA (2-Amino-3-(methylamino)-propanoic Acid) None (linear chain) Methylamino group Neurotoxin linked to ALS Lacks aromaticity; methylamino group alters blood-brain barrier permeability .

Pharmacological and Biochemical Insights

  • Isoxazole Derivatives (e.g., LY293558) : The isoxazole ring in LY293558 confers selectivity for AMPA receptors over NMDA receptors, attributed to its electron-deficient nature and steric compatibility with receptor pockets. In contrast, the pyridine group in the target compound may exhibit weaker antagonism due to differences in charge distribution .
  • Thiophene vs. Pyridine : The thiophene-containing analog () undergoes biocatalytic ammonia elimination more efficiently than pyridine derivatives, likely due to sulfur’s electron-withdrawing effects stabilizing reaction intermediates .
  • Natural Amino Acids (Tryptophan/Histidine): The target compound’s synthetic pyridine group lacks the indole NH (critical for tryptophan’s role in protein folding) or imidazole’s pH-sensitive properties (key to histidine’s enzymatic functions).
  • Thiazole-Containing Antimycobacterials : The thiazole moiety in enhances membrane permeability and target binding in Mycobacterium tuberculosis, suggesting that pyridine analogs may require additional substituents for similar efficacy .

Pharmacokinetic and Toxicological Profiles

  • BMAA (): Unlike the target compound, BMAA’s linear structure and methylamino group result in low blood-brain barrier permeability (PS ≈ 2–5 × 10⁻⁵ ml/s/g). Pyridine’s aromaticity could improve CNS uptake but may increase toxicity risks .

Biological Activity

2-Amino-3-(5-methylpyridin-2-yl)propanoic acid, also known by its chemical formula C9_9H12_{12}N2_2O2_2, has garnered attention in various fields of research due to its significant biological activities. This compound is characterized by its unique structure, which includes a pyridine ring that influences its interactions with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors . It has been shown to modulate several signaling pathways , which are crucial for maintaining cellular homeostasis and influencing disease processes. The compound's aromatic nature allows for potential electrophilic substitutions, enhancing its reactivity with biological targets.

Biological Activities

  • Enzyme Interactions : The compound has been studied for its ability to interact with specific enzymes, potentially affecting metabolic pathways. This interaction may lead to the modulation of enzyme activity, which is vital for various physiological processes.
  • Receptor Modulation : Research indicates that this compound may act on NMDA receptors , which are critical for synaptic plasticity and memory function in the central nervous system. Its structural analogs have shown varying degrees of agonistic activity at different NMDA receptor subtypes, suggesting a potential role in cognitive enhancement or neuroprotection .
  • Therapeutic Potential : Preliminary studies have suggested that this compound could be explored for therapeutic applications in treating cognitive disorders and enhancing learning and memory functions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study on NMDA receptor agonists highlighted the potential of similar compounds to enhance synaptic transmission and improve cognitive functions. The findings indicated that structural modifications could lead to significant variations in receptor affinity and efficacy .
  • Another investigation focused on the synthesis of derivatives of this compound, revealing that certain modifications could enhance its biological activity, making it a candidate for further drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-amino-3-(4-methylpyridin-2-yl)propanoic acid4-Methyl group on pyridineModerate NMDA receptor activity
2-amino-3-(5-chloropyridin-2-yl)propanoic acidChlorine substituentAntagonistic effects on certain receptors
2-amino-3-(5-bromopyridin-2-yl)propanoic acidBromine substituentReduced affinity for NMDA receptors

The presence of the methyl group in this compound enhances its steric and electronic properties compared to halogenated analogs, influencing its interaction profile with molecular targets.

Q & A

Q. What are the standard synthetic routes for 2-amino-3-(5-methylpyridin-2-yl)propanoic acid, and how is its purity validated?

Methodological Answer: The compound can be synthesized via:

  • Strecker synthesis : Condensation of 5-methylpyridine-2-carbaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis under acidic conditions.
  • Biocatalytic methods : Enzymatic transamination using immobilized phenylalanine ammonia-lyase (PAL) to ensure stereochemical control .

Q. Purity Validation :

  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >98% purity.
  • NMR (¹H/¹³C) to verify structural integrity, focusing on the pyridine ring protons (δ 8.2–8.5 ppm) and α-amino proton (δ 3.8–4.2 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺: 209.1) .

Q. How does the 5-methylpyridin-2-yl substituent influence the compound’s physicochemical properties and receptor binding?

Methodological Answer:

  • Physicochemical Effects : The methyl group enhances lipophilicity (logP ~0.8) compared to unsubstituted analogs, improving membrane permeability.
  • Receptor Binding : The pyridine nitrogen participates in hydrogen bonding with targets (e.g., glutamate receptors). Methyl substitution at the 5-position reduces steric hindrance, favoring interactions with hydrophobic pockets in enzymes like D-amino acid oxidase .

Advanced Research Questions

Q. How can enantioselective synthesis of (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoic acid be achieved?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected oxazolidinones to direct stereochemistry during alkylation of the pyridine precursor.
  • Enzymatic Resolution : Employ immobilized L-amino acid oxidase to selectively deaminate the undesired enantiomer, yielding >99% ee .
  • Characterization : Circular dichroism (CD) at 220–260 nm confirms absolute configuration .

Q. How should researchers resolve contradictions in reported IC₅₀ values for kinase inhibition assays?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the pyridine nitrogen. Standardize to pH 7.4.
  • Protein Purity : Use SDS-PAGE (>95% purity) and activity-normalized kinase preparations.
  • Orthogonal Assays : Validate results via ITC (isothermal titration calorimetry) and SPR (surface plasmon resonance) to rule out false positives .

Q. What computational strategies predict the compound’s interaction with novel targets (e.g., NMDA receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6WKO) to map binding poses. Focus on salt bridges between the carboxylate group and Arg523.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with GluN2A subunits.
  • QSAR Models : Train models using pyridine-substituted amino acid analogs to predict bioavailability and toxicity .

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